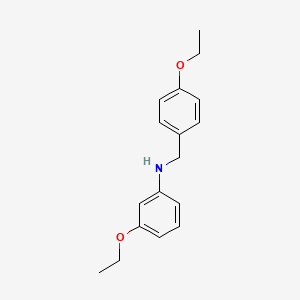

3-Ethoxy-N-(4-ethoxybenzyl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

3-Ethoxy-N-(4-ethoxybenzyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Structure

3-Ethoxy-N-(4-ethoxybenzyl)aniline features an aniline core with ethoxy groups at the 3 and 4 positions. This specific structural configuration influences its chemical reactivity and biological properties. The molecular formula is C17H21NO2, with a molecular weight of 271.35 g/mol.

Chemistry

- Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.

- Analytical Chemistry : It is utilized as a reference compound in analytical methods to determine the presence of similar structures in complex mixtures.

Biology

- Proteomics Research : Used to study protein interactions and functions, particularly in enzyme assays where it may act as an inhibitor or activator of specific enzymes or receptors.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain pathogens, potentially enhancing interaction with microbial membranes .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further investigation into anti-inflammatory applications.

Medicine

- Drug Development : Investigated for its potential therapeutic properties, particularly in oncology where it has shown cytotoxic effects on cancer cell lines by inducing apoptosis .

- Model Compound : It serves as a model compound in drug discovery processes due to its structural characteristics that influence pharmacological activity.

Potential Mechanisms Include :

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses.

- Receptor Modulation : The compound may interact with various receptors, influencing neurotransmission or inflammatory responses.

Biological Activities Summary

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Research Highlights

- A study showed significant antimicrobial activity against Staphylococcus aureus, suggesting that structural modifications could enhance efficacy further.

- Investigations into anti-inflammatory mechanisms indicated that derivatives of aniline can inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

- Cytotoxicity assessments revealed that some aniline derivatives induce apoptosis through mitochondrial pathways, highlighting potential therapeutic applications in oncology.

作用机制

The mechanism of action of 3-Ethoxy-N-(4-ethoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

相似化合物的比较

3-Ethoxy-N-(4-ethoxybenzyl)aniline can be compared with other similar compounds, such as:

N-Benzyl aniline: Similar structure but lacks the ethoxy groups.

4-Ethoxybenzylamine: Contains the ethoxybenzyl group but lacks the aniline moiety.

3-Ethoxyaniline: Contains the ethoxy group but lacks the benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

生物活性

3-Ethoxy-N-(4-ethoxybenzyl)aniline, a compound with the CAS number 1040685-47-9, is an organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an aniline core substituted with ethoxy groups at the 3 and 4 positions. This structural configuration is significant as it influences the compound's pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies suggest that compounds with similar structures can possess antimicrobial properties. The presence of ethoxy groups may enhance interaction with microbial membranes, leading to increased efficacy against certain pathogens .

- Anti-inflammatory Effects : Compounds in the aniline class are often investigated for their anti-inflammatory potential. The ability of this compound to modulate inflammatory pathways could be a focus for future studies .

- Cytotoxicity : Initial assessments indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism likely involves induction of apoptosis or cell cycle arrest .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, which could be applicable here .

- Receptor Modulation : The compound may interact with various receptors in the body, potentially modulating neurotransmission or inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Notable Research Studies

- Antimicrobial Properties : A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus. It was suggested that modifications to the ethoxy groups could enhance this activity further .

- Anti-inflammatory Mechanism : Research indicated that derivatives of aniline can inhibit COX enzymes, thus reducing prostaglandin synthesis and inflammation. This suggests a potential pathway for this compound to exert similar effects .

- Cytotoxicity Assessment : A recent investigation into various aniline derivatives showed that some induced apoptosis in human cancer cell lines through mitochondrial pathways, highlighting a possible therapeutic application for this compound in oncology .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-N-(4-ethoxybenzyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via transition-metal-free thioamination of arynes using sulfenamides. For example, reacting sulfenamide precursors (e.g., N-aryl-S-phenylthiohydroxylamines) with silylaryl triflates in the presence of cesium fluoride (CsF) in dimethoxyethane (DME) at room temperature. Key parameters include stoichiometric ratios (e.g., 1.1:1.0 for aryne precursor:sulfenamide), reaction time (24 hours), and solvent polarity. Column chromatography with gradients like petroleum ether/ethyl acetate (98:02) is effective for purification .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, particularly focusing on the ethoxy groups and benzyl linkage. For instance, compare experimental data with density functional theory (DFT)-optimized geometries. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular mass .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility tests in organic solvents (e.g., DMSO, ethanol, DCM) using UV-Vis spectroscopy at λmax ≈ 255 nm. Stability studies should assess thermal decomposition via thermogravimetric analysis (TGA) and photostability under simulated solar radiation. Monitor degradation products using liquid chromatography-mass spectrometry (LC-MS) .

Advanced Research Questions

Q. What mechanistic insights explain the photocatalytic degradation of this compound in environmental matrices?

- Methodological Answer : Employ Box-Behnken experimental design to optimize degradation parameters (e.g., pH, catalyst load, light intensity). Use MnFe₂O₄/Zn₂SiO₄ nanocomposites as catalysts under simulated solar radiation. Analyze intermediates via gas chromatography-mass spectrometry (GC-MS) and propose pathways involving hydroxyl radical (•OH) attack on the ethoxy and aniline moieties .

Q. How do substituent effects (e.g., ethoxy vs. methoxy groups) influence the electronic properties of this compound?

- Methodological Answer : Compare Hammett substituent constants (σ) for ethoxy (-OEt) and methoxy (-OMe) groups using cyclic voltammetry (CV) to measure redox potentials. Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) can quantify electron-donating effects. Correlate results with spectroscopic shifts in UV-Vis and fluorescence spectra .

Q. What strategies can mitigate aggregation-induced quenching (ACQ) in fluorescence studies of this compound derivatives?

- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl groups) to the benzyl or aniline rings to sterically hinder π-π stacking. Alternatively, use host-guest complexes with cyclodextrins or cucurbiturils to isolate fluorophores. Validate via fluorescence lifetime imaging microscopy (FLIM) and quantum yield measurements .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform molecular electrostatic potential (MEP) maps and Fukui indices (ƒ⁺, ƒ⁻) using Gaussian 09 at the B3LYP/6-311++G(d,p) level. Identify nucleophilic/electrophilic sites and validate predictions experimentally via nitration or bromination reactions, followed by ²H NMR isotope effect analysis .

Q. Data Contradiction and Resolution

Q. Discrepancies in reported catalytic efficiencies for this compound degradation: How to reconcile conflicting data?

- Methodological Answer : Cross-validate experimental conditions (e.g., light source intensity, catalyst surface area). Use standardized protocols like ISO 10678:2010 for photocatalytic activity. Perform controlled experiments with reference compounds (e.g., methylene blue) to benchmark results. Statistical tools like Analysis of Variance (ANOVA) can identify significant variables .

Q. Key Tables for Reference

属性

IUPAC Name |

3-ethoxy-N-[(4-ethoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-19-16-10-8-14(9-11-16)13-18-15-6-5-7-17(12-15)20-4-2/h5-12,18H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCLXULNHYMEEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。